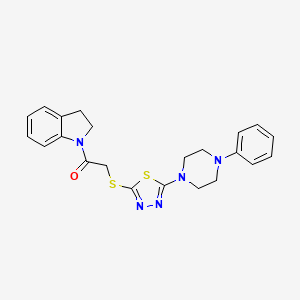
1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is present in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
Indole derivatives are synthesized by researchers for screening different pharmacological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various natural compounds, such as tryptophan, contain indole as a parent nucleus .
Chemical Reactions Analysis
Indole derivatives are involved in a variety of chemical reactions. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were also prepared and investigated in vitro for antiviral activity .
Physical and Chemical Properties Analysis
Indole is known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . Physically, indole compounds are crystalline and colorless in nature with specific odors .
Wissenschaftliche Forschungsanwendungen
Indole Derivatives and Their Applications
Indole derivatives, like the indolinyl moiety present in the compound, are known for their vast array of biological activities. They have been explored for their potential in treating various diseases, including cancer, microbial infections, and cardiovascular conditions. For instance, indole and its derivatives have been synthesized to explore their cardiovascular activity, incorporating moieties like Oxadiazole, Azetidinone, and Thiazolidinone, which showed promising results in blood pressure and heart rate modulation (Singh, Aggarwal, & Singh, 2014).
Phenylpiperazine Derivatives and Their Significance
Phenylpiperazine, another component of the compound, is a versatile scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs. Recent patents have highlighted the diverse therapeutic fields that phenylpiperazine derivatives could impact, beyond CNS disorders, suggesting new research avenues for these compounds in various therapeutic areas (Maia, Tesch, & Fraga, 2012).
1,3,4-Thiadiazole Derivatives and Their Pharmacological Activities
The 1,3,4-thiadiazole moiety is recognized for its broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. A comprehensive review of 1,3,4-thiadiazole derivatives highlighted their extensive pharmacological activities, attributable to the presence of the toxophoric N2C2S moiety, establishing them as crucial for medicinal chemistry and drug design (Mishra, Singh, Tripathi, & Giri, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS2/c28-20(27-11-10-17-6-4-5-9-19(17)27)16-29-22-24-23-21(30-22)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-9H,10-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGNZRRBMEVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
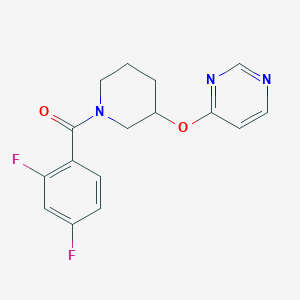
![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)
![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)
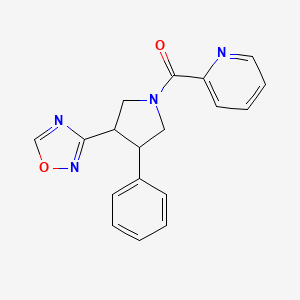
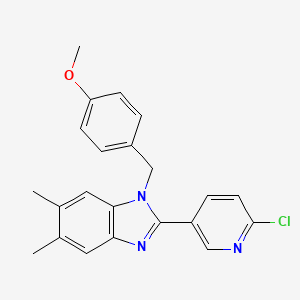
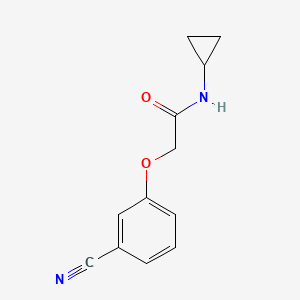
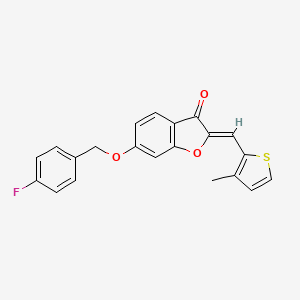
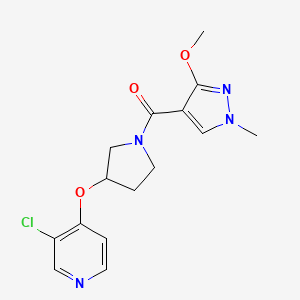
![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)

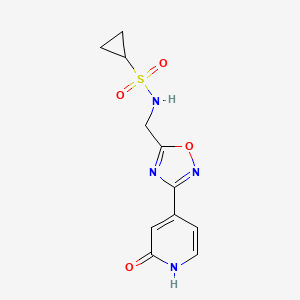
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2397411.png)
